Fedotozine tartrate
Overview
Description
Molecular Structure Analysis
The molecular formula of Fedotozine tartrate is C22H31NO4 . Its molar mass is 373.493 g·mol−1 . The InChI key is MVKIWCDXKCUDEH-QFIPXVFZSA-N .Physical And Chemical Properties Analysis
The molecular formula of Fedotozine tartrate is C22H31NO4 . Its molar mass is 373.493 g·mol−1 . The InChI key is MVKIWCDXKCUDEH-QFIPXVFZSA-N .Scientific Research Applications
Pharmacological Profile
Fedotozine tartrate, an arylacetamide derivative, is recognized for its selectivity towards κ-opioid receptors, particularly the κ1a-receptor subtype where it acts as an agonist. This compound exhibits a peripheral antinociceptive effect akin to other κ-agonists. Notably, fedotozine tartrate primarily influences the afferent nerve pathways originating from the gut, modulating the processing of visceral sensations and the perception of gut stimuli at the cerebral level. This modulation extends to reflexes induced under various pathological conditions such as gut inflammation, chemically-induced peritonitis, or post-operative ileus. Additionally, fedotozine has been found to mitigate nociceptive reflexes triggered by harmful gut distension in animal models (Delvaux, 2001).
Clinical Relevance
In clinical settings, particularly within the context of functional digestive disorders, non-ulcer dyspepsia, and irritable bowel syndrome, fedotozine tartrate has demonstrated efficacy in alleviating abdominal pain over treatment courses spanning six weeks. Such clinical trials underscore its potential as a therapeutic agent in managing abdominal discomfort associated with these conditions (Delvaux, 2001).
Neurogastroenterological Insights
Further explorations into fedotozine tartrate's mechanism reveal its impact on central pathways activated by noxious visceral stimuli, as evidenced in a rat model. This research not only highlighted the central neural circuits involved but also emphasized fedotozine's capacity to significantly diminish visceral pain-induced Fos expression in both the spinal cord and certain brain structures. These findings are pivotal in understanding the compound's modulatory role in visceral pain and its potential broader implications in neurogastroenterology (Bonaz et al., 2000).
properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4.C4H6O6/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5;5-1(3(7)8)2(6)4(9)10/h8-14H,7,15-16H2,1-6H3;1-2,5-6H,(H,7,8)(H,9,10)/t22-;1-,2-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDCBFOPBBFVQC-NNFXRGIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158035 | |
Record name | Fedotozine tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fedotozine tartrate | |
CAS RN |
133267-27-3 | |
Record name | Fedotozine tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133267273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fedotozine tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FEDOTOZINE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YJ57F78WM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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